2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol
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Overview
Description
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) and an amino group (-NH-) attached to an ethyl chain, which is further connected to a benzyl group substituted with a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine [(CH3)2NH]: A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine [(CH3)3N]: A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is unique due to its combination of hydroxyl and amino functional groups, along with the presence of a benzyl group substituted with a phenyl ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
817165-06-3 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-9-18(10-12-20)14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,19-20H,9-12,14H2 |
InChI Key |
XYYWPQCIUJKCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN(CCO)CCO |
Origin of Product |
United States |
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